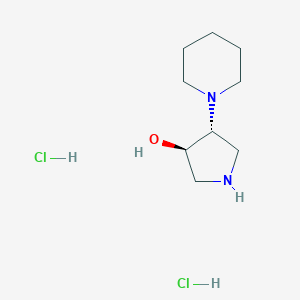

trans-4-(1-Piperidinyl)-3-pyrrolidinol

Description

BenchChem offers high-quality trans-4-(1-Piperidinyl)-3-pyrrolidinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-4-(1-Piperidinyl)-3-pyrrolidinol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H20Cl2N2O |

|---|---|

Molecular Weight |

243.17 g/mol |

IUPAC Name |

(3R,4R)-4-piperidin-1-ylpyrrolidin-3-ol;dihydrochloride |

InChI |

InChI=1S/C9H18N2O.2ClH/c12-9-7-10-6-8(9)11-4-2-1-3-5-11;;/h8-10,12H,1-7H2;2*1H/t8-,9-;;/m1../s1 |

InChI Key |

PUIOHVLJIQDJCL-UONRGADFSA-N |

Isomeric SMILES |

C1CCN(CC1)[C@@H]2CNC[C@H]2O.Cl.Cl |

Canonical SMILES |

C1CCN(CC1)C2CNCC2O.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

The trans-4-(1-Piperidinyl)-3-pyrrolidinol Scaffold: Molecular Architecture, Synthetic Methodologies, and Applications in Medicinal Chemistry

Executive Summary In modern drug discovery, the spatial arrangement of pharmacophores dictates the efficacy, selectivity, and pharmacokinetic profile of a candidate molecule. The trans-4-(1-piperidinyl)-3-pyrrolidinol scaffold is a highly specialized, rigidified diamine building block. By incorporating a secondary amine (pyrrolidine), a tertiary amine (piperidine), and a secondary hydroxyl group in a strict trans configuration, this structural motif serves as a privileged scaffold for targeting G-protein coupled receptors (GPCRs) and other complex biological targets.

As a Senior Application Scientist, I have designed this technical guide to provide researchers with a deep mechanistic understanding of this compound's physicochemical properties, a self-validating synthetic workflow, and its strategic application in medicinal chemistry.

Molecular Architecture & Physicochemical Profiling

The utility of trans-4-(1-piperidinyl)-3-pyrrolidinol lies in its distinct electronic and spatial properties. The molecule features two basic nitrogen centers with distinct pKa values, allowing for selective functionalization and differential protonation states at physiological pH. The trans relationship between the C3-hydroxyl and the C4-piperidine group forces the molecule into a specific conformational space, minimizing entropic penalties upon binding to a target receptor.

Quantitative Physicochemical Data

To facilitate rational drug design, the core physicochemical parameters of the scaffold (typically isolated and stored as the dihydrochloride salt to prevent oxidative degradation and improve handling) are summarized below[1]:

| Property | Free Base | Dihydrochloride Salt | Mechanistic Significance |

| CAS Number | N/A (Base) | 1018443-35-0 (3S,4S enantiomer) | Unique identifier for procurement and registry. |

| Molecular Formula | C₉H₁₈N₂O | C₉H₂₀Cl₂N₂O | Determines mass balance in synthetic steps. |

| Molecular Weight | 170.25 g/mol | 243.17 g/mol | Critical for stoichiometric calculations. |

| pKa (Calculated) | ~9.2 (Pyrrolidine), ~10.4 (Piperidine) | N/A | Piperidine remains protonated at pH 7.4; Pyrrolidine serves as a coupling vector. |

| H-Bond Donors | 2 (-OH, -NH) | 4 (-OH, -NH₂⁺, -NH⁺) | Facilitates interaction with receptor polar networks. |

| H-Bond Acceptors | 3 (O, N, N) | 3 (O, N, N) | Enhances aqueous solubility of the final drug construct. |

Mechanistic Synthesis & Stereochemical Control

The synthesis of trans-3,4-disubstituted pyrrolidines demands rigorous stereochemical control. The industry-standard approach leverages the epoxidation of an N-protected 3-pyrroline, followed by a regioselective and stereospecific nucleophilic ring-opening reaction.

The Causality of Stereocontrol:

The use of an epoxide intermediate (1-Boc-3,4-epoxypyrrolidine) is a deliberate, causality-driven design choice. Epoxides undergo nucleophilic attack via an

Synthetic workflow demonstrating the stereospecific generation of the trans-pyrrolidinol core.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . Each step includes specific in-process analytical checkpoints, allowing the chemist to verify success before proceeding.

Step 1: Epoxidation of N-Boc-3-pyrroline

Objective: Generate the meso-epoxide intermediate.

-

Reaction: Dissolve N-Boc-3-pyrroline (1.0 eq, 50 mmol) in anhydrous CH₂Cl₂ (150 mL) and cool to 0 °C under an inert atmosphere.

-

Addition: Portion-wise, add m-chloroperoxybenzoic acid (m-CPBA, 70-75% purity, 1.3 eq) while maintaining the internal temperature below 5 °C.

-

Propagation: Remove the ice bath and stir at ambient temperature for 12 hours.

-

Workup: Quench the reaction with saturated aqueous Na₂SO₃ (to destroy excess peroxide) and wash sequentially with saturated NaHCO₃ (to remove m-chlorobenzoic acid) and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Validation Checkpoint: TLC (Hexane/EtOAc 7:3) must show complete consumption of the starting material (

~0.7) and the appearance of a new, lower-running spot (

Step 2: Nucleophilic Ring Opening

Objective: Install the piperidine moiety with strict trans stereochemistry.

-

Reaction: Dissolve 1-Boc-3,4-epoxypyrrolidine (1.0 eq, 40 mmol) in absolute ethanol (100 mL).

-

Addition: Add piperidine (2.0 eq, 80 mmol).

-

Propagation: Heat the mixture to reflux (80 °C) for 16 hours. The excess piperidine and elevated temperature are required to overcome the steric hindrance of the bicyclic-like transition state during the

attack. -

Workup: Concentrate the mixture under reduced pressure to remove ethanol and unreacted piperidine. Purify the crude residue via flash column chromatography (CH₂Cl₂/MeOH 95:5).

-

Validation Checkpoint: LC-MS analysis of the isolated product must reveal a base peak at

Step 3: Deprotection to the Dihydrochloride Salt

Objective: Unmask the secondary pyrrolidine amine for future functionalization.

-

Reaction: Dissolve the trans-1-Boc-4-(1-piperidinyl)-3-pyrrolidinol (1.0 eq, 30 mmol) in anhydrous 1,4-dioxane (50 mL).

-

Addition: Add 4M HCl in dioxane (10.0 eq) dropwise at 0 °C.

-

Propagation: Stir at room temperature for 4 hours. The product will begin to precipitate as a white solid as the Boc group is cleaved (releasing isobutylene and CO₂ gas).

-

Isolation: Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum.

-

Validation Checkpoint: The cessation of gas evolution indicates reaction completion. LC-MS of a neutralized sample aliquot must show

Applications in Drug Discovery: The Pharmacophore Model

In medicinal chemistry, the trans-4-(1-piperidinyl)-3-pyrrolidinol motif is frequently deployed as a basic pharmacophore to target aminergic GPCRs (e.g., Histamine H3, Dopamine D3, and Serotonin receptors).

The Causality of Binding:

The tertiary piperidine nitrogen is highly basic (

Simultaneously, the C3-hydroxyl group acts as a critical hydrogen-bond donor/acceptor, anchoring the molecule to the receptor's polar network (often involving Tyrosine or Serine residues). The secondary pyrrolidine nitrogen is intentionally left available during synthesis; its lower relative basicity allows it to be utilized as an attachment vector (via amide coupling or reductive amination) to append the lipophilic core of the drug molecule without disrupting the primary pharmacophore interactions.

Pharmacophore binding model illustrating key interactions between the scaffold and a GPCR target.

References

- Google Patents. "US20020128476A1 - Inhibitors of cysteine protease". (Details the epoxidation of N-Boc-3-pyrroline and subsequent nucleophilic oxirane ring opening).

Sources

A Technical Guide to the Stereoselective Synthesis of trans-4-(1-Piperidinyl)-3-pyrrolidinol

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, prized for its conformational flexibility and its presence in a multitude of FDA-approved drugs and natural products.[1][2] This five-membered nitrogen heterocycle allows for precise three-dimensional orientation of substituents, making it a "privileged scaffold" for designing molecules with high affinity and selectivity for biological targets.[3] Among the vast array of pyrrolidine derivatives, trans-4-(1-Piperidinyl)-3-pyrrolidinol stands out as a key intermediate and structural motif in the development of novel therapeutics, particularly in the realm of central nervous system disorders and as enzyme inhibitors.[4][5]

This in-depth technical guide provides a comprehensive overview of a viable and stereocontrolled synthetic pathway to trans-4-(1-Piperidinyl)-3-pyrrolidinol. The presented route is a synthesis of established chemical principles and cutting-edge methodologies, designed to provide researchers with the foundational knowledge to approach this and related targets with confidence.

The Strategic Approach: A Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, trans-4-(1-Piperidinyl)-3-pyrrolidinol, suggests a convergent approach. The key challenge lies in the stereoselective installation of the hydroxyl and piperidinyl groups in a trans configuration on the pyrrolidine ring. A plausible strategy involves the formation of a suitable epoxide intermediate, which can then be opened by piperidine in a regio- and stereoselective manner.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis of Pyrrolidines | IntechOpen [intechopen.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Trans-4-(1-Piperidinyl)-3-pyrrolidinol: A Technical Whitepaper on Chemical Identity, Structural Utility, and Synthetic Workflows

Introduction & Structural Significance

In modern drug discovery, the design of highly selective ligands often relies on conformationally restricted, sp³-rich building blocks. Trans-4-(1-piperidinyl)-3-pyrrolidinol represents a highly versatile, bicyclic-like scaffold that is increasingly utilized in the development of kinase inhibitors, GPCR ligands, and CNS-active therapeutics.

Structurally, the molecule features a central pyrrolidine ring substituted with a hydroxyl group at the C3 position and a piperidine ring at the C4 position. The trans stereochemical relationship is critical: it minimizes steric hindrance between the bulky piperidinyl moiety and the hydroxyl group, locking the molecule into a thermodynamically stable conformation that effectively projects hydrogen-bond donors and acceptors into target binding pockets. Furthermore, the molecule presents a distinct nucleophilic hierarchy—a reactive secondary amine on the pyrrolidine ring and a sterically hindered, tertiary amine on the piperidine ring—enabling regioselective functionalization without the need for complex protecting-group strategies.

Chemical Identity and CAS Resolution

A common bottleneck for researchers sourcing this building block is resolving its exact Chemical Abstracts Service (CAS) registry number. Because the free base form of trans-4-(1-piperidinyl)-3-pyrrolidinol is prone to oxidation and is difficult to handle as a viscous oil, chemical suppliers almost exclusively synthesize and distribute the compound as a dihydrochloride salt [1].

The industry-standard identifier for the stereospecific (3S,4S) dihydrochloride salt is CAS: 1018443-35-0 [1][2].

Quantitative Chemical Properties

The following table summarizes the critical physicochemical data necessary for stoichiometric calculations and analytical validation [1][3].

| Property | Free Base | Dihydrochloride Salt (Industry Standard) |

| Chemical Name | trans-4-(1-Piperidinyl)-3-pyrrolidinol | (3S,4S)-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride |

| CAS Number | Unregistered / Variable | 1018443-35-0 |

| Molecular Formula | C9H18N2O | C9H20Cl2N2O |

| Molecular Weight | 170.25 g/mol | 243.17 g/mol |

| Physical State | Viscous oil / Low-melting solid | Crystalline solid |

| InChI Key | Variable based on stereochemistry | PUIOHVLJIQDJCL-CDEWPDHBSA-N |

| Purity Standard | N/A | ≥ 95.0% |

Synthetic Utility & Pathway Integration

The primary synthetic utility of trans-4-(1-piperidinyl)-3-pyrrolidinol lies in the nucleophilic character of its pyrrolidine nitrogen. As a secondary amine, it readily undergoes N-acylation (amide coupling), N-alkylation, and Nucleophilic Aromatic Substitution (SNAr) reactions. The tertiary piperidine nitrogen remains unreactive under standard coupling conditions, providing an elegant, intrinsic regioselectivity.

Fig 1: Synthetic pathways utilizing trans-4-(1-Piperidinyl)-3-pyrrolidinol in drug discovery.

Experimental Methodology: Regioselective Amide Coupling

To integrate this building block into a larger drug scaffold, amide coupling is the most frequent operation. Because the compound is supplied as a dihydrochloride salt, the reaction environment must be carefully pH-adjusted to ensure the pyrrolidine nitrogen is fully deprotonated and nucleophilic.

Step-by-Step Protocol

Objective: Couple a generic carboxylic acid (R-COOH) with trans-4-(1-piperidinyl)-3-pyrrolidinol dihydrochloride.

-

Reagent Preparation: Dissolve 1.0 equivalent (eq) of the target carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.2 M.

-

Causality: Anhydrous DMF is chosen because moisture will competitively hydrolyze the activated ester intermediate, reducing overall yield.

-

-

Activation: Add 1.2 eq of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and 1.5 eq of DIPEA (N,N-Diisopropylethylamine). Stir at room temperature for 15 minutes.

-

Causality: HATU rapidly forms a highly reactive O-At (7-azabenzotriazole) ester. The initial 1.5 eq of DIPEA ensures the carboxylic acid is deprotonated to attack the HATU reagent.

-

-

Substrate Addition (Critical Step): Add 1.1 eq of trans-4-(1-piperidinyl)-3-pyrrolidinol dihydrochloride, followed immediately by an additional 3.0 eq of DIPEA .

-

Causality: The dihydrochloride salt contains two equivalents of HCl. The extra 3.0 eq of DIPEA is strictly required to neutralize the salt and maintain a basic reaction pH (>8), freeing the secondary amine for nucleophilic attack. Failure to add sufficient base will stall the reaction completely.

-

-

Reaction Monitoring: Stir the mixture at room temperature for 2–4 hours. Monitor progression via LC-MS.

-

Quenching and Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via preparative HPLC.

Fig 2: Step-by-step experimental workflow for amide coupling using the dihydrochloride salt.

Analytical Validation & Self-Validating Systems

To ensure scientific integrity, the experimental protocol must act as a self-validating system. You can confirm the success of the amide coupling through precise mass spectrometry (LC-MS) calculations.

-

Mass Shift Calculation: The expected mass of the product (

) should be exactly equal to the mass of the starting carboxylic acid + 170.25 Da (the mass of the pyrrolidinol free base) - 18.02 Da (loss of water during condensation) + 1.01 Da (protonation for positive ion mode). -

Troubleshooting Logic: If LC-MS reveals a strong peak corresponding to the unreacted activated ester (or the unreacted carboxylic acid) but no product mass, the system has failed at Step 3. The immediate diagnostic action is to spot the reaction mixture on wet pH paper. If the pH is < 7, the dihydrochloride salt was not fully neutralized. Adding an additional 1.0–2.0 eq of DIPEA will instantly restart the stalled coupling process.

References

- Cymit Química. "(3S,4S)-4-(1-piperidinyl)-3-pyrrolidinol dihydrochloride Product Information." CymitQuimica.com.

- Sigma-Aldrich. "trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride AldrichCPR." SigmaAldrich.com.

- ChemicalBook. "1018443-35-0 CAS Manufactory - trans-4-(1-piperidinyl)-3-pyrrolidinol(SALTDATA: 2HCl)." ChemicalBook.com.

Comprehensive Technical Guide: In Vitro Metabolic Stability of trans-4-(1-Piperidinyl)-3-pyrrolidinol

Target Audience: Researchers, DMPK Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Protocol Guide

Executive Summary

trans-4-(1-Piperidinyl)-3-pyrrolidinol is a highly versatile, bi-functional heterocyclic building block frequently utilized in central nervous system (CNS) drug discovery. Because it contains both a basic piperidine ring and a secondary pyrrolidinol moiety, it presents a complex metabolic profile. Accurately predicting its in vivo hepatic clearance requires robust in vitro models that capture both Phase I (oxidative) and Phase II (conjugative) metabolic pathways.

As a Senior Application Scientist, I have designed this guide to move beyond standard operational procedures. This whitepaper details the structural vulnerabilities of this scaffold, explains the causality behind critical assay parameters, and provides a self-validating experimental protocol using Human Liver Microsomes (HLMs).

Structural Vulnerabilities & Metabolic Pathways

Understanding the molecular architecture of trans-4-(1-Piperidinyl)-3-pyrrolidinol is the first step in designing an effective metabolic stability assay. The compound features two distinct alicyclic amine rings, each with specific enzymatic liabilities:

-

The Piperidine Ring (Phase I Liability): 4-Aminopiperidines are extensively metabolized by cytochrome P450 enzymes, with CYP3A4 serving as the major isoform catalyzing their N-dealkylation[1]. The catalytic mechanism is highly dependent on molecular interactions within the CYP3A4 active site, where residues like Serine 119 act as key hydrogen-bonding partners[1]. Furthermore, advanced quantum mechanical studies reveal that P450 active species can initiate N-H bond activation and coupled electron-proton transfer, leading to uncommon C-C bond cleavages and ring contractions of the piperidine moiety[2].

-

The Pyrrolidinol Ring (Phase I & II Liability): The secondary hydroxyl (-OH) group is a prime target for Phase II metabolism, specifically O-glucuronidation mediated by UDP-glucuronosyltransferases (UGTs). Additionally, the pyrrolidine nitrogen is susceptible to N-oxidation by Flavin-containing monooxygenases (FMOs) or CYP450s.

Fig 1. Predicted Phase I and Phase II metabolic pathways for trans-4-(1-Piperidinyl)-3-pyrrolidinol.

Causality in Experimental Design (E-E-A-T Principles)

To capture the full metabolic clearance of this compound, we utilize Human Liver Microsomes (HLMs). HLMs are the most popular subcellular fraction used during drug discovery because they are amenable to high-throughput screening and contain high concentrations of specific enzymes[3]. However, an assay is only as reliable as its design logic.

Why Protein Concentration Matters

For quantifying metabolites and determining stability, the compound must be incubated with a low microsomal protein concentration, strictly

-

The Causality: Highly lipophilic basic amines tend to bind non-specifically to microsomal proteins and lipids. High protein concentrations reduce the unbound fraction of the drug (

), artificially restricting enzyme access and leading to a gross under-prediction of intrinsic clearance (

The Necessity of Alamethicin for Phase II Assessment

Understanding the kinetics of glucuronidation is crucial for predicting pharmacokinetic parameters[3]. However, UGT enzymes are localized on the luminal side of the endoplasmic reticulum membrane within the microsome.

-

The Causality: The required cofactor for UGTs, Uridine 5'-diphospho-glucuronic acid (UDPGA), is highly polar and cannot passively cross the microsomal membrane. We pre-incubate the microsomes with the pore-forming peptide Alamethicin (typically 50 µg/mL) on ice[3]. This creates transmembrane pores, allowing UDPGA to access the UGT active sites.

Addressing Slowly Metabolized Compounds

If the compound exhibits a remaining percentage close to 100% after standard 60-minute HLM incubations, it may be classified as a slowly metabolized compound[4].

-

The Causality: Drug-metabolizing enzyme activity degrades over time in vitro. If extended incubation is required, alternative models like plated hepatocytes or the suspension hepatocyte relay method must be employed to maintain enzyme viability over several hours[4].

Self-Validating Protocol: Combined Phase I/II HLM Assay

Every robust DMPK protocol must be a self-validating system. The following step-by-step methodology incorporates mandatory controls to ensure data integrity.

Assay Self-Validation Controls

-

Zero-Cofactor Control: Excludes NADPH and UDPGA from the incubation solution[3]. Purpose: Proves that compound depletion is strictly enzyme-mediated, ruling out chemical instability or non-specific binding to the assay plate.

-

Positive Controls: Parallel incubations with Verapamil (rapid CYP3A4 clearance) and 7-Hydroxycoumarin (rapid UGT clearance)[5]. Purpose: Validates the metabolic competence of the specific HLM batch.

Step-by-Step Methodology

-

Microsome Activation (Pore Formation):

-

Dilute pooled HLMs to 1.0 mg/mL in 0.1 M Potassium Phosphate Buffer (pH 7.4) containing 4 mM

. -

Add Alamethicin to a final concentration of 50 µg/mL.

-

Incubate on ice for 30 minutes to allow complete pore formation[3].

-

-

Master Mix Preparation:

-

Dilute trans-4-(1-Piperidinyl)-3-pyrrolidinol in the activated HLM mixture to achieve a 2X concentration (e.g., 2 µM compound, 1.0 mg/mL protein).

-

Note: Keep organic solvent concentration (e.g., DMSO) below 0.1% to prevent CYP450 inhibition.

-

-

Pre-Incubation:

-

Aliquot 50 µL of the Master Mix into a 96-well plate. Pre-warm at 37°C for 5 minutes[3].

-

-

Reaction Initiation:

-

Prepare a 2X Cofactor Solution containing 2 mM NADPH and 10 mM UDPGA in 0.1 M Potassium Phosphate Buffer.

-

Initiate the metabolic reaction by adding 50 µL of the pre-warmed Cofactor Solution to the Master Mix[3]. (Final assay concentrations: 1 µM compound, 0.5 mg/mL HLM, 1 mM NADPH, 5 mM UDPGA).

-

-

Time-Course Quenching:

-

At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), remove a 20 µL aliquot and immediately quench the reaction by adding it to 80 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

-

-

Sample Processing:

-

Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis[5].

-

Fig 2. Self-validating high-throughput workflow for microsomal stability assessment.

Data Presentation & Pharmacokinetic Scaling

The depletion of the test compound over time is quantified using LC-MS/MS[5]. The natural log of the percent compound remaining is plotted against time to determine the elimination rate constant (

Quantitative Data Summaries

Table 1: Standard LC-MS/MS Parameters for trans-4-(1-Piperidinyl)-3-pyrrolidinol

| Parameter | Recommended Setting | Causality / Rationale |

| Ionization Mode | Electrospray Ionization Positive (ESI+) | The basic aliphatic nitrogens (piperidine/pyrrolidine) readily accept protons at acidic pH, yielding strong |

| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | Formic acid ensures complete protonation of the compound, enhancing ionization efficiency and peak shape. |

| Column | C18 or HILIC | The compound is highly polar due to the -OH group and basic amines; HILIC may provide better retention if C18 shows poor peak capacity. |

Table 2: Interpretation of In Vitro Intrinsic Clearance (

Intrinsic clearance is calculated using the formula:

| Clearance Classification | Predicted In Vivo Extraction Ratio ( | Typical Half-life ( | |

| Low Clearance | < 10 | < 0.3 | > 60 minutes |

| Moderate Clearance | 10 - 40 | 0.3 - 0.7 | 15 - 60 minutes |

| High Clearance | > 40 | > 0.7 | < 15 minutes |

Note: High clearance compounds will suffer from extensive first-pass metabolism, severely limiting oral bioavailability. If trans-4-(1-Piperidinyl)-3-pyrrolidinol falls into the high clearance category, structural optimization (e.g., blocking the alpha-carbon of the piperidine ring) is required[4].

References

-

[5] Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments. Springer Protocols. Available at:

-

[3] In Vitro Drug Metabolism Studies Using Human Liver Microsomes - IntechOpen. IntechOpen. Available at:

-

[4] How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK. WuXi AppTec. Available at:

-

[1] Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design | ACS Medicinal Chemistry Letters. ACS Publications. Available at:

-

[2] Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. University of Minnesota. Available at:

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. experts.umn.edu [experts.umn.edu]

- 3. In Vitro Drug Metabolism Studies Using Human Liver Microsomes | IntechOpen [intechopen.com]

- 4. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

Pharmacophore Analysis and Target Deconvolution of trans-4-(1-Piperidinyl)-3-pyrrolidinol: A Technical Whitepaper

Executive Summary

In the landscape of central nervous system (CNS) drug discovery, the identification and optimization of privileged molecular scaffolds are paramount. trans-4-(1-Piperidinyl)-3-pyrrolidinol (CAS 1018443-35-0) is a highly versatile, commercially available dibasic building block. Characterized by a rigidified pyrrolidine ring, a trans-oriented hydroxyl group, and a pendant piperidine moiety, this compound possesses the critical geometric and electronic features required to engage multiple neuropharmacological targets[1].

Rather than acting as a standalone therapeutic, this scaffold serves as a foundational pharmacophore. This whitepaper provides an in-depth mechanistic analysis of its potential biological targets—specifically the Histamine H

Pharmacophore Mapping & Predicted Target Space

The structural architecture of trans-4-(1-piperidinyl)-3-pyrrolidinol dictates its biological behavior. The presence of two basic nitrogen atoms (one secondary, one tertiary) separated by a rigid cyclic spacer, alongside a hydrogen-bond donating/accepting hydroxyl group, aligns perfectly with the binding pockets of several key G-protein coupled receptors (GPCRs) and chaperone proteins.

The Histamine H Receptor (H R)

The H

-

Structural Rationale: The classic pharmacophore for H

R antagonists/inverse agonists requires a basic amine (historically imidazole, but now predominantly piperidine or pyrrolidine to avoid CYP450 inhibition) linked via a spacer to a lipophilic tail[4]. The piperidine nitrogen in our target scaffold is perfectly positioned to form a critical salt bridge with the highly conserved Asp114 residue in the transmembrane domain 3 (TM3) of the H

The Sigma-1 ( ) Receptor

The

-

Structural Rationale: The

receptor binding pocket demands a basic nitrogen atom flanked by hydrophobic regions. Piperidine derivatives are highly privileged

Experimental Workflows for Target Validation

To establish a self-validating system of causality, target deconvolution must proceed in two distinct phases: establishing direct physical binding (Phase 1) followed by measuring functional cellular consequences (Phase 2).

Phase 1: High-Throughput Radioligand Binding Assays

Causality & Logic: Before assessing functional efficacy, we must prove direct target engagement. Radioligand binding determines the affinity (

Step-by-Step Methodology (H

-

Membrane Preparation: Culture HEK293 cells stably expressing the human recombinant H

R. Harvest cells in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA) and centrifuge at 40,000 -

Assay Assembly: In a 96-well plate, combine 100

g of membrane protein, 1 nM of -

Non-Specific Binding (NSB) Control: To validate the assay's signal-to-noise ratio, define NSB using 10

M of Pitolisant (a known H -

Incubation & Filtration: Incubate the plates at 25°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific filter binding.

-

Quantification: Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Measure retained radioactivity using a liquid scintillation counter. Calculate IC

using non-linear regression, and convert to

Phase 2: Functional cAMP Accumulation Assay

Causality & Logic: Because the H

Step-by-Step Methodology:

-

Cell Preparation: Seed H

R-expressing HEK293 cells in a 384-well plate at 10,000 cells/well in stimulation buffer (HBSS containing 0.1% BSA and 0.5 mM IBMX to prevent cAMP degradation by phosphodiesterases). -

Compound Addition: Pre-incubate cells with the test scaffold (at

concentration) for 15 minutes at 37°C. -

Forskolin/Agonist Challenge: Add a mixture of 10

M Forskolin (to stimulate cAMP production) and 100 nM Histamine (to activate H -

Lysis and Readout: After 30 minutes, lyse the cells and add TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection reagents (e.g., cAMP-d2 conjugate and anti-cAMP Cryptate).

-

Data Interpretation: A true H

R antagonist will block the histamine-induced suppression, resulting in a high TR-FRET signal (high cAMP).

Data Presentation: Predicted Pharmacological Profile

The following table summarizes the predicted quantitative and qualitative data parameters for functionalized derivatives of the trans-4-(1-piperidinyl)-3-pyrrolidinol scaffold, based on structure-activity relationships (SAR) of similar dibasic compounds[7][10].

| Biological Target | Primary Interaction Residue | Expected Affinity ( | Functional Assay Readout | Predicted Pharmacological Role |

| Histamine H | Asp114 (TM3) | 10 nM - 150 nM | Reversal of cAMP suppression | Antagonist / Inverse Agonist |

| Sigma-1 ( | Glu172 | 5 nM - 50 nM | Displacement of | Antagonist (Antiallodynic) |

| Sigma-2 ( | Asp29 | > 1000 nM | Displacement of | Off-target (Low affinity expected) |

| Muscarinic (mAChR) | Asp105 (TM3) | 500 nM - 2000 nM | Ca | Weak Antagonist |

Mechanistic Visualization

The diagram below illustrates the signaling cascade modulated by an H

Fig 1: Mechanism of action for H3R antagonists blocking Gi/o signaling to enhance neurotransmitter release.

References

-

Uwaezuoke, N. J., et al. "Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects." Medicines (MDPI), 2020. Available at:[Link]

-

Szczepańska, K., et al. "Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain." Journal of Medicinal Chemistry (ACS), 2023. Available at:[Link]

-

Panula, P., et al. "The Histamine H3 Receptor: Structure, Pharmacology, and Function." Pharmacological Reviews (ScienceDirect), 2015. Available at:[Link]

-

Laurini, E., et al. "Structural Insights into σ1 Receptor Interactions with Opioid Ligands by Molecular Dynamics Simulations." Molecules (PMC), 2017. Available at:[Link]

Sources

- 1. (3S,4S)-4-(1-piperidinyl)-3-pyrrolidinol dihydrochloride [cymitquimica.com]

- 2. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 3. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. usiena-air.unisi.it [usiena-air.unisi.it]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structural Insights into σ1 Receptor Interactions with Opioid Ligands by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Toxicity Profile of trans-4-(1-Piperidinyl)-3-pyrrolidinol

Introduction

trans-4-(1-Piperidinyl)-3-pyrrolidinol is a heterocyclic compound featuring a piperidine ring linked to a pyrrolidinol core. This structural motif is of significant interest in medicinal chemistry, as both piperidine and pyrrolidine scaffolds are prevalent in a wide array of biologically active molecules and approved pharmaceuticals.[1][2] Derivatives of similar structures have been investigated for various therapeutic applications, including as inhibitors of anaplastic lymphoma kinase (ALK) and as dual serotonin and noradrenaline reuptake inhibitors.[3][4]

Given its potential utility in drug discovery and development, a thorough understanding of the safety and toxicity profile of trans-4-(1-Piperidinyl)-3-pyrrolidinol is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive analysis of its potential hazards, drawing upon data from structurally related analogs and established toxicological principles. It further outlines a proposed experimental framework for a comprehensive toxicological evaluation.

Physicochemical Properties and In Silico Predictions

The dihydrochloride salt of trans-4-(1-Piperidinyl)-3-pyrrolidinol has a molecular formula of C9H20Cl2N2O and a molecular weight of 243.17 g/mol .[5][6] While experimental data on its physicochemical properties are scarce, computational predictions can offer initial insights.

| Property | Predicted Value | Source |

| Molecular Formula | C9H18N2O | PubChemLite[7] |

| Molecular Weight | 170.25 g/mol | PubChemLite[7] |

| XlogP | -0.1 | PubChemLite[7] |

| Hydrogen Bond Donors | 2 | ChemScene[8] |

| Hydrogen Bond Acceptors | 3 | ChemScene[8] |

| Rotatable Bonds | 1 | ChemScene[8] |

The negative XlogP value suggests that the compound is likely to be hydrophilic, which may influence its pharmacokinetic properties such as absorption and distribution.

Hazard Identification Based on Structural Analogs

In the absence of specific toxicological data for trans-4-(1-Piperidinyl)-3-pyrrolidinol, a hazard assessment can be constructed by examining the known toxicities of its constituent ring systems—piperidine and pyrrolidinol—and other structurally related compounds.

Piperidine-Related Toxicity

Piperidine itself is a well-characterized compound with significant hazards. The Safety Data Sheet (SDS) for piperidine indicates that it is a highly flammable liquid and vapor.[9] It is classified as harmful if swallowed and toxic in contact with skin or if inhaled.[9] Furthermore, it is corrosive and can cause severe skin burns and eye damage.[9]

Derivatives of piperidine, such as 4-piperidone, are also known to present hazards. The SDS for 4-piperidone hydrochloride hydrate states that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[10] Some piperidin-4-one derivatives have been reported to possess a range of pharmacological activities, including anticancer and antimicrobial effects, but their toxicity is also a consideration in their development.[1][11]

Pyrrolidinol and Pyrrolidine-Related Toxicity

The pyrrolidinol moiety also contributes to the potential toxicity profile. The SDS for a similar compound, 1-Ethyl-3-pyrrolidinol, indicates that it causes skin irritation and serious eye irritation.[12] Likewise, (S)-3-Pyrrolidinol is reported to cause serious eye irritation and may lead to respiratory irritation.[13]

More broadly, the pyrrolidine ring is a structural alert for potential toxicity. There is a known liability for pyrrolidine-containing compounds to be bioactivated by cytochrome P450 (CYP450) enzymes.[14] This metabolic process can lead to the formation of reactive iminium ions and aminoaldehydes, which are electrophilic species capable of covalently binding to macromolecules such as DNA and proteins.[14] Such interactions can lead to genotoxicity and mutagenicity.[14]

Furthermore, certain classes of pyrrolidine derivatives, like the α-pyrrolidinophenone synthetic cathinones, exhibit high lipophilicity due to the pyrrolidine ring.[15] This property enhances their ability to cross the blood-brain barrier, leading to potential central nervous system and cardiovascular toxicities.[15][16] While trans-4-(1-Piperidinyl)-3-pyrrolidinol is predicted to be hydrophilic, the potential for CNS effects should not be entirely disregarded without experimental data.

A study on 4-(1-pyrrolidinyl) piperidine derivatives, which have a similar structural arrangement, found that while they exhibited significant analgesic activity at a dose of 50 mg/kg, they showed toxicity at a higher dose of 75 mg/kg in animal models.[17]

Potential for Metabolism-Induced Toxicity

As mentioned, a key concern with pyrrolidine-containing compounds is their potential for metabolic activation. The nitrogen atom in the pyrrolidine ring can undergo oxidation by CYP450 enzymes, leading to the formation of a reactive iminium ion. This electrophilic intermediate can then react with cellular nucleophiles, potentially causing cellular damage and toxicity.

Below is a diagram illustrating the potential metabolic activation pathway of the pyrrolidine moiety.

Caption: Potential bioactivation of the pyrrolidine ring.

This pathway is a significant consideration for the development of any drug candidate containing a pyrrolidine scaffold and warrants careful investigation through in vitro metabolism studies.

Proposed Experimental Strategy for Toxicity Evaluation

A systematic and tiered approach is recommended to thoroughly evaluate the safety and toxicity profile of trans-4-(1-Piperidinyl)-3-pyrrolidinol. The following experimental workflow provides a robust framework for this assessment.

Caption: Tiered workflow for toxicological assessment.

Experimental Protocols

1. In Vitro Cytotoxicity Assays

-

Objective: To determine the concentration at which the compound induces cell death in vitro.

-

Methodology (MTT Assay):

-

Plate a relevant cell line (e.g., HepG2, HEK293) in a 96-well plate and allow cells to adhere overnight.

-

Prepare serial dilutions of trans-4-(1-Piperidinyl)-3-pyrrolidinol in cell culture medium.

-

Replace the medium in the wells with the medium containing the test compound at various concentrations. Include vehicle control and positive control (e.g., doxorubicin) wells.

-

Incubate for 24, 48, or 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

2. Genotoxicity Assessment (Ames Test)

-

Objective: To assess the mutagenic potential of the compound by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

-

Methodology:

-

Select a panel of tester strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction).

-

Prepare various concentrations of the test compound.

-

In a test tube, combine the tester strain, the test compound (or control), and either S9 mix or a buffer.

-

After a brief pre-incubation, add top agar and pour the mixture onto minimal glucose agar plates.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies (his+ revertants) on each plate.

-

A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

-

3. In Vivo Acute Toxicity Study

-

Objective: To determine the median lethal dose (LD50) and identify signs of acute toxicity.

-

Methodology (Up-and-Down Procedure):

-

Use a small number of animals (e.g., rodents) for the study.

-

Administer a single dose of the compound to one animal.

-

Observe the animal for signs of toxicity and mortality for a defined period (e.g., 14 days).

-

If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose.

-

Continue this process until enough data points are collected to calculate the LD50 using appropriate statistical methods.

-

Conduct a thorough necropsy on all animals to identify any gross pathological changes.

-

Conclusion and Recommendations

While there is a lack of direct toxicological data for trans-4-(1-Piperidinyl)-3-pyrrolidinol, a preliminary hazard assessment based on its structural components suggests several areas of concern. The presence of the piperidine moiety indicates a potential for skin and eye irritation and possible corrosive properties. The pyrrolidine ring raises a flag for potential metabolism-induced toxicity, including genotoxicity.

It is strongly recommended that any research involving this compound be conducted with appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection. Work should be performed in a well-ventilated area or a chemical fume hood.

For any further development of this compound as a potential therapeutic agent, the comprehensive experimental toxicity evaluation outlined in this guide should be considered essential. These studies will provide the necessary data to make an informed decision on the safety and risk-benefit profile of trans-4-(1-Piperidinyl)-3-pyrrolidinol.

References

-

SpringerMedizin. Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: a review of their pharmacology, acute toxicity, and metabolism. [Link]

-

ResearchGate. Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism. [Link]

-

Moreira, R., Pereira, D. M., Valentão, P., & Andrade, P. B. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. International journal of molecular sciences, 19(6), 1668. [Link]

-

PubChemLite. trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride. [Link]

- Huppertz, L. M., Wrbas, S., Schmid, T. P., Grapp, M., & Auwärter, V. (2024). A case of fatal intoxication with the novel synthetic opioid N-pyrrolidino protonitazene.

-

Saify, Z. S., Haider, S., Sultana, N., Mushtaq, N., & Mallick, T. Z. (2014). Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics. Journal of the Chemical Society of Pakistan, 36(5), 906-912. [Link]

-

Johnson, T. A., et al. (2015). Piperidine-3,4-diol and piperidine-3-ol derivatives of pyrrolo[2,1-f][5][10][14]triazine as inhibitors of anaplastic lymphoma kinase. Bioorganic & medicinal chemistry letters, 25(5), 1047–1052. [Link]

- Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).

-

Kumar, D., & Kumar, N. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(5), 726–743. [Link]

-

Fish, P. V., et al. (2009). 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. Bioorganic & medicinal chemistry letters, 19(10), 2829–2834. [Link]

- Hrobon, M. V., et al. (2022). Evaluation of the toxicity and hepatoprotective properties of new s-substituted pteridins. Journal of Education, Health and Sport, 12(9), 1032-1044.

-

Dessoy, M. A. (2014). Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs. Thesis. [Link]

- Pérard-Viret, J., et al. (2020). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv.

Sources

- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine-3,4-diol and piperidine-3-ol derivatives of pyrrolo[2,1-f][1,2,4]triazine as inhibitors of anaplastic lymphoma kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1390655-00-1|Trans-4-(1-piperidinyl)-3-pyrrolidinol dihydrochloride|BLD Pharm [bldpharm.com]

- 6. (3S,4S)-4-(1-piperidinyl)-3-pyrrolidinol dihydrochloride [cymitquimica.com]

- 7. PubChemLite - Trans-4-(1-piperidinyl)-3-pyrrolidinol dihydrochloride (C9H18N2O) [pubchemlite.lcsb.uni.lu]

- 8. chemscene.com [chemscene.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. img01.pharmablock.com [img01.pharmablock.com]

- 15. Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: a review of their pharmacology, acute toxicity, and metabolism | springermedizin.de [springermedizin.de]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Pharmacokinetics and ADME Profiling of the trans-4-(1-Piperidinyl)-3-pyrrolidinol Scaffold in Drug Discovery

Executive Summary

In modern medicinal chemistry, the trans-4-(1-piperidinyl)-3-pyrrolidinol motif (CAS: 1018443-35-0) serves as a critical diamine building block, frequently incorporated into central nervous system (CNS) active agents, such as histamine H3 receptor antagonists. However, developing drugs containing this saturated, nitrogen-rich bicyclic system presents unique Absorption, Distribution, Metabolism, and Excretion (ADME) challenges. As a Senior Application Scientist, I approach this scaffold not just as a chemical structure, but as a dynamic entity interacting with physiological barriers and enzymatic systems.

This whitepaper provides an in-depth technical analysis of the pharmacokinetic liabilities of the trans-4-(1-piperidinyl)-3-pyrrolidinol scaffold. By understanding the causality behind its ionization state, membrane permeability, and CYP450-mediated degradation, drug development professionals can implement targeted structural modifications during lead optimization to achieve favorable clinical profiles.

Physicochemical Properties & Causality in Absorption

The core structure consists of a secondary amine (pyrrolidine), a tertiary amine (piperidine), and a secondary hydroxyl group. The presence of two basic nitrogen atoms fundamentally dictates the compound's pharmacokinetic behavior.

At physiological pH (7.4), both the piperidine nitrogen (pKa ~9.5) and the pyrrolidine nitrogen (pKa ~8.5) are heavily protonated. This dicationic state drastically increases the topological polar surface area (tPSA) and reduces lipophilicity (LogD). Consequently, passive transcellular diffusion across the intestinal epithelium is severely restricted. Furthermore, basic amines are classic recognition motifs for efflux transporters like P-glycoprotein (P-gp), which actively pump the molecule back into the intestinal lumen[1].

Table 1: Predicted Physicochemical & ADME Parameters

| Parameter | Predicted Value Range | Pharmacokinetic Implication |

| Molecular Weight | 170.25 g/mol (Free base) | Favorable for oral absorption (Lipinski's Rule of 5). |

| pKa (Nitrogens) | 8.5 – 9.8 | Highly ionized at pH 7.4; limits passive membrane diffusion. |

| tPSA | ~42.5 Ų | Excellent for CNS penetration, provided efflux is minimized[2]. |

| LogD (pH 7.4) | < 0.5 | High aqueous solubility, but poor lipid bilayer partitioning. |

| Efflux Ratio (Caco-2) | > 3.0 | High likelihood of being a P-glycoprotein (P-gp) substrate[3]. |

Permeability and Efflux Profiling

To empirically validate the absorption liabilities caused by the dicationic nature of this scaffold, a bidirectional Caco-2 permeability assay is mandatory. This self-validating system measures both passive diffusion and active efflux, utilizing Transepithelial Electrical Resistance (TEER) to ensure monolayer integrity before data collection[3].

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

-

Cell Culture & Seeding: Seed human colon adenocarcinoma (Caco-2) cells on polycarbonate transwell filter inserts (e.g., 5×10⁵ cells/well). Culture for 21±4 days to allow for full differentiation and tight junction formation[4].

-

Monolayer Validation: Prior to the assay, measure the TEER of the monolayers. Discard any wells with a TEER value below 200 Ω·cm², as this indicates compromised tight junctions that will yield false-positive permeability data[3].

-

Directional Dosing:

-

Incubation & Sampling: Incubate the plates at 37°C with gentle shaking. Extract aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing the volume with fresh buffer[3].

-

Quantification: Analyze the samples via LC-MS/MS. Calculate the apparent permeability coefficient (

) and the Efflux Ratio (

Bidirectional Caco-2 permeability and efflux assay workflow.

Distribution and Blood-Brain Barrier (BBB) Penetration

For derivatives targeting CNS receptors, navigating the Blood-Brain Barrier (BBB) is the primary pharmacokinetic hurdle. The BBB restricts entry based on lipophilicity, hydrogen bonding, and active efflux[1].

While a positive charge at physiological pH (pKa 7.5–10.5) can sometimes favor brain permeation, basic amines are frequently recognized by P-gp and BCRP efflux transporters located on the brain microvascular endothelial cells[2]. The trans-4-(1-piperidinyl)-3-pyrrolidinol scaffold possesses a basic amine and a hydroxyl group (a hydrogen bond donor). To optimize the ratio of drug concentration in the brain versus blood (

Metabolism and Clearance Mechanisms

Saturated nitrogen heterocycles are highly susceptible to enzymatic degradation. The metabolic fate of this scaffold is driven by Cytochrome P450 (CYP) enzymes (Phase I) and Uridine 5'-diphospho-glucuronosyltransferases (UGTs) (Phase II).

Phase I Metabolism: The piperidine ring undergoes rapid oxidative transformations. The primary route is

Major Phase I and Phase II metabolic pathways of the scaffold.

Experimental Protocol: In Vitro Microsomal Stability Assay

To quantify the intrinsic clearance (

-

Preparation: Prepare a solution of Human Liver Microsomes (HLMs) at a final protein concentration of 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4)[5].

-

Spiking: Add the test compound to achieve a final concentration of 4 µM[5].

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes[6].

-

Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH). Control: For the minus-NADPH control, add an equivalent volume of buffer instead[5].

-

Quenching: At predetermined time points (e.g., 0, 15, 30, and 60 minutes), remove aliquots and immediately quench the reaction by adding ice-cold acetonitrile containing an internal standard[6].

-

Analysis: Centrifuge to precipitate proteins, and analyze the supernatant via LC-MS/MS to calculate the half-life (

) and intrinsic clearance[5][6].

Excretion

Due to the high polarity and basicity of the unmodified trans-4-(1-piperidinyl)-3-pyrrolidinol scaffold, unchanged parent drug is often subject to significant renal clearance. The protonated amines serve as substrates for Organic Cation Transporters (OCTs) in the kidneys, leading to active tubular secretion. However, as medicinal chemists increase the lipophilicity of the scaffold to improve target binding and BBB penetration, the primary route of elimination typically shifts from renal excretion to hepatic metabolism and subsequent biliary excretion of the lactam and glucuronide metabolites.

References

-

Cloning and Characterization of the Genes Encoding a Cytochrome P450 (PipA) Involved in Piperidine and Pyrrolidine Utilization... ASM Journals. Available at:[Link]

-

In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model. ACS Publications. Available at:[Link]

- US20210300877A1 - 2-arylbenzimidazoles as ppargc1a activators for treating neurodegenerative diseases.Google Patents.

-

Optimization of a Dihydropyrrolopyrazole Series of Transforming Growth Factor-β Type I Receptor Kinase Domain Inhibitors. ResearchGate. Available at:[Link]

-

Leveraging an Open Science Drug Discovery Model to Develop CNS-Penetrant ALK2 Inhibitors... Reaction Biology. Available at:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. reactionbiology.com [reactionbiology.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US20210300877A1 - 2-arylbenzimidazoles as ppargc1a activators for treating neurodegenerative diseases - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. journals.asm.org [journals.asm.org]

Methodological & Application

Application Notes and Protocols for the Cellular Investigation of trans-4-(1-Piperidinyl)-3-pyrrolidinol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide for the initial characterization and application of the novel small molecule, trans-4-(1-Piperidinyl)-3-pyrrolidinol, in a cell culture setting. Recognizing the current lack of specific biological data for this compound, this guide is structured to provide a foundational framework for researchers to systematically evaluate its physicochemical properties, cytotoxicity, and potential therapeutic activities. The protocols outlined herein are designed to be adaptable and serve as a starting point for more in-depth investigations into the compound's mechanism of action.

Introduction: The Pyrrolidine and Piperidine Scaffolds in Drug Discovery

The pyrrolidine and piperidine ring systems are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] The non-planar, three-dimensional nature of these saturated heterocycles allows for precise spatial orientation of substituents, enabling specific interactions with biological targets.[1] Derivatives of these scaffolds have been reported to exhibit a broad spectrum of pharmacological effects, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory activities.[2][4]

Notably, substituted pyrrolidines have been investigated as inhibitors of enzymes such as renin and PI3Kδ, while certain piperidine derivatives have shown analgesic properties.[5][6] Given this chemical precedent, trans-4-(1-Piperidinyl)-3-pyrrolidinol represents a molecule of interest for biological screening. This guide provides the necessary protocols to begin to elucidate its cellular effects.

Compound Profile: trans-4-(1-Piperidinyl)-3-pyrrolidinol

| Property | Value | Source |

| Molecular Formula | C9H18N2O | PubChem |

| Molecular Weight | 170.25 g/mol | PubChem |

| Appearance | Solid (predicted) | TCI |

| Solubility | Information not available. Empirical determination is recommended. | |

| Storage | Store at -20°C or -80°C as a desiccated solid or in an appropriate solvent. | General small molecule handling guidelines |

Note: The dihydrochloride salt of this compound is also commercially available and may have different solubility properties.

Initial Handling and Stock Solution Preparation

The proper preparation and storage of a concentrated stock solution are critical for obtaining reproducible experimental results.

Workflow for Stock Solution Preparation

Caption: Workflow for preparing a sterile stock solution of trans-4-(1-Piperidinyl)-3-pyrrolidinol.

Step-by-Step Protocol

-

Solvent Selection and Solubility Test: Due to the lack of solubility data, a small-scale solubility test is recommended. Test solubility in common solvents such as sterile dimethyl sulfoxide (DMSO), ethanol, and phosphate-buffered saline (PBS).

-

Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of the compound.

-

Dissolution: Add the chosen solvent to the compound to achieve a high-concentration stock, typically 10 mM. Vortex thoroughly and, if necessary, sonicate or gently warm to ensure complete dissolution.

-

Sterilization: Sterile filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C. Properly prepared stock solutions in DMSO are generally stable for several months.

Foundational In Vitro Assays

The following protocols are designed to establish a baseline understanding of the compound's interaction with cultured cells.

Determination of Cytotoxicity (MTT Assay)

This assay will determine the concentration range over which the compound affects cell viability.

Caption: Experimental workflow for determining the IC50 value using an MTT assay.

-

Cell Seeding: Seed your cell line of choice into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of trans-4-(1-Piperidinyl)-3-pyrrolidinol in a complete cell culture medium. It is crucial to include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).

-

Treatment: Remove the old medium from the cells and add the prepared compound dilutions.

-

Incubation: Incubate the plate for a period relevant to your experimental goals (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a plate reader.

-

Data Analysis: Plot the absorbance values against the compound concentration and determine the half-maximal inhibitory concentration (IC50).

Screening for Potential Biological Activities

Based on the known activities of related compounds, initial screening can be directed towards the following areas. For all assays, it is recommended to use the compound at concentrations below its IC50 value.

-

Rationale: Many pyrrolidine and piperidine derivatives exhibit anticancer properties.[7]

-

Methodology: A similar setup to the MTT assay can be used, but with a focus on cancer cell lines. The IC50 values across different cell lines can indicate potential selectivity.

-

Rationale: Anti-inflammatory effects are a known activity of some pyrrolidine derivatives.[2]

-

Methodology:

-

Culture macrophages (e.g., RAW 264.7) and pre-treat with various concentrations of the compound.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

After a suitable incubation period, measure the nitric oxide (NO) concentration in the supernatant using the Griess reagent. A reduction in NO levels may indicate anti-inflammatory activity.

-

-

Rationale: Antimicrobial properties have been reported for related heterocyclic compounds.[8]

-

Methodology:

-

Prepare serial dilutions of the compound in a suitable broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the target microorganism (bacteria or fungi).

-

Incubate under appropriate conditions.

-

Determine the minimum inhibitory concentration (MIC) by observing the lowest concentration of the compound that prevents visible growth.

-

Safety and Handling Precautions

As with any novel chemical compound, appropriate safety measures must be taken.

-

Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and eye protection when handling the compound.

-

Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with your institution's chemical waste disposal procedures.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust starting point for the in vitro characterization of trans-4-(1-Piperidinyl)-3-pyrrolidinol. The initial data on cytotoxicity and any "hits" from the suggested screening assays will be invaluable in guiding further, more mechanistic studies. Future work could involve target identification assays, investigation of effects on specific signaling pathways, and in vivo studies if promising in vitro activity is observed.

References

-

Di-dodo, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(34). Available from: [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249794. Available from: [Link]

-

Wikipedia. (2024). Pyrrolidine. Available from: [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. ResearchGate. Available from: [Link]

-

Saify, Z. S., et al. (2014). Synthesis and biological screening of 4-(1-pyrrolidinyl) piperidine derivatives as effective analgesics. Journal of the Chemical Society of Pakistan, 36(5), 906-914. Available from: [Link]

-

Saify, Z. S., et al. (2014). Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics. ResearchGate. Available from: [Link]

-

Askin, D., et al. (1998). Trans-4-methyl-3-imidazoyl pyrrolidine as a potent, highly selective histamine H3 receptor agonist in vivo. Bioorganic & Medicinal Chemistry Letters, 8(3), 243-248. Available from: [Link]

-

D'Adamio, G., et al. (2010). Novel nucleoside analogs tethered on (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol. Molecules, 15(12), 8827-8838. Available from: [Link]

-

Wostl, W., et al. (2015). Trans-(3S,4S)-Disubstituted Pyrrolidines as Inhibitors of the Human Aspartyl Protease Renin. Part I: Prime Site Exploration using an Amino Linker. ResearchGate. Available from: [Link]

-

Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Available from: [Link]

-

Kamal, A., et al. (2013). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 22(10), 4539-4564. Available from: [Link]

-

Wostl, W., et al. (2013). The Discovery of Novel Potent trans-3,4-Disubstituted Pyrrolidine Inhibitors of the Human Aspartic Protease Renin from in Silico Three-Dimensional (3D) Pharmacophore Searches. ResearchGate. Available from: [Link]

-

Wang, X., et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry, 27(19), 115035. Available from: [Link]

-

Matlock, J. V., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(22), 4583-4591. Available from: [Link]

-

Huang, L., et al. (2018). Design, synthesis, and biological evaluation of piperidinyl-substituted[1][2][3]triazolo[1,5-a]pyrimidine derivatives as potent anti-HIV-1 agents with reduced cytotoxicity. Lirias. Available from: [Link]

-

Jiang, W., et al. (2007). Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor. Bioorganic & Medicinal Chemistry Letters, 17(23), 6546-6552. Available from: [Link]

-

PubChem. trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride. Available from: [Link]

-

Paturel, A., et al. (2022). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv. Available from: [Link]

-

PubChem. 4-(1-Pyrrolidinyl)piperidine. Available from: [Link]

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

Guide to the Preparation and Handling of trans-4-(1-Piperidinyl)-3-pyrrolidinol Stock Solutions

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The reproducibility and accuracy of in-vitro and in-vivo experiments are fundamentally reliant on the precise and consistent preparation of test compounds. trans-4-(1-Piperidinyl)-3-pyrrolidinol, often supplied as a dihydrochloride salt, is a heterocyclic building block utilized in the synthesis of novel chemical entities in drug discovery. Improper solubilization or storage of this compound can lead to concentration inaccuracies, precipitation, or degradation, thereby compromising experimental outcomes. This document provides a comprehensive, field-tested guide for the preparation, handling, and storage of stock solutions of trans-4-(1-Piperidinyl)-3-pyrrolidinol, ensuring the integrity of the compound for downstream applications.

Compound Profile and Physicochemical Properties

A thorough understanding of the compound's properties is the first step toward successful stock solution preparation.[1] This information is typically available on the supplier's Certificate of Analysis (CoA) or Safety Data Sheet (SDS). The most common form of this compound is the dihydrochloride salt, which significantly influences its molecular weight and solubility.

Table 1: Physicochemical Properties of trans-4-(1-Piperidinyl)-3-pyrrolidinol Dihydrochloride

| Property | Description | Value / Information | Source(s) |

| Chemical Name | trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride | (3S,4S)-4-(1-piperidinyl)-3-pyrrolidinol dihydrochloride | [2] |

| CAS Number | 1390655-00-1 (for dihydrochloride) | A unique identifier for the specific chemical substance. | [3] |

| Molecular Formula | C₉H₂₀Cl₂N₂O | The elemental composition of one molecule. | [3][4] |

| Molecular Weight (MW) | 243.17 g/mol | The mass of one mole of the substance, crucial for molarity calculations. | [2][3][4] |

| Physical Form | Solid | The compound is typically supplied as a crystalline powder or solid. | |

| Purity | ≥95% | The percentage of the desired compound in the solid material. This should be accounted for in highly sensitive assays. | [2][4] |

| Storage Conditions | Room Temperature, keep dry and cool | Recommended conditions to maintain compound stability. Store in a tightly sealed container in a well-ventilated, dry place.[4] | [4] |

Foundational Principles of Stock Solution Preparation

The use of concentrated stock solutions is a standard and highly recommended laboratory practice.[5] This approach enhances accuracy, efficiency, and consistency across multiple experiments.

-

Accuracy and Reproducibility : Weighing larger quantities of a solid (e.g., for a 10 mL stock) is inherently more accurate than weighing the microgram quantities needed for a single experimental well.[6] This minimizes measurement errors from analytical balances.[6]

-

Solvent Selection : The choice of solvent is critical and application-dependent. For many small organic molecules intended for biological assays, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power.[7] However, the final concentration of DMSO in the assay medium must be kept low (typically <0.5%) to avoid solvent-induced artifacts.[7]

-

Stability : Stock solutions are often more stable than their highly diluted working counterparts.[5][8] Storing the compound in an appropriate solvent, often at low temperatures, can preserve its integrity over time.

-

Efficiency : Preparing a single, large-batch stock solution saves considerable time and resources compared to preparing fresh solutions for every experiment.[8][9]

Safety and Handling Precautions

While specific toxicological data for this compound is limited, the safety profiles of related pyrrolidine and piperidine structures necessitate careful handling.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile), when handling the solid compound and its solutions.

-

Engineering Controls : Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10][11]

-

Hazard Profile : Related compounds are known to cause skin and serious eye irritation.[12][13][14][15] Avoid contact with skin and eyes.[12] In case of contact, rinse the affected area thoroughly with water.[11][16]

-

Disposal : Dispose of the compound and its solutions in accordance with local, state, and federal regulations for chemical waste.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many screening and drug development applications.

Required Materials and Equipment

-

trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride (Solid)

-

Anhydrous/High-Purity DMSO

-

Analytical balance (readable to at least 0.1 mg)

-

Weigh boat or paper

-

Spatula

-

Class A volumetric flask (e.g., 1 mL or 5 mL)

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Sterile, amber or light-blocking polypropylene cryovials for aliquoting

Calculation of Required Mass

The fundamental formula for calculating the mass needed for a molar solution is:

Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )

Example Calculation for 1 mL of a 10 mM Stock:

-

Desired Concentration: 10 mM = 0.010 mol/L

-

Final Volume: 1 mL = 0.001 L

-

Molecular Weight: 243.17 g/mol

Mass (mg) = (0.010 mol/L) × (0.001 L) × (243.17 g/mol ) × (1000 mg/g) = 2.43 mg

Step-by-Step Procedure

-

Preparation : Bring the vial of the compound to room temperature before opening to prevent condensation of atmospheric moisture.

-

Weighing : Place a weigh boat on the analytical balance and tare it. Carefully weigh out the calculated mass (e.g., 2.43 mg) of the solid compound. It is more important to record the exact mass weighed than to hit the target mass perfectly.[6]

-

Recalculation (Optional but Recommended) : Adjust the volume of DMSO to be added based on the actual mass weighed to achieve the precise target concentration of 10 mM.

-

Dissolution : Quantitatively transfer the weighed solid into the volumetric flask. Add approximately 70-80% of the final required volume of DMSO.

-

Mixing : Cap the flask and vortex or sonicate gently until the solid is completely dissolved. A clear, particulate-free solution should be observed.

-

Bringing to Volume : Carefully add DMSO to the volumetric flask until the bottom of the meniscus aligns with the calibration mark.

-

Homogenization : Cap the flask and invert it 15-20 times to ensure the solution is thoroughly mixed and homogeneous.[1]

-

Aliquoting and Storage : To avoid repeated freeze-thaw cycles which can degrade the compound, immediately aliquot the stock solution into single-use volumes (e.g., 10-50 µL) in clearly labeled, light-blocking cryovials.[1][9]

-

Labeling : Each aliquot should be clearly labeled with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.[5][8]

Protocol: Preparation of Aqueous Working Solutions

A common pitfall is the precipitation of a compound when a DMSO stock is diluted into an aqueous buffer or cell culture medium.[17] This occurs because the compound, while soluble in neat DMSO, may be poorly soluble in aqueous solutions.

Best Practices for Dilution

-

Serial Dilution : Do not perform large, single-step dilutions directly into aqueous buffer. It is best to first make intermediate serial dilutions in DMSO before the final dilution into the aqueous medium.

-

Final Dilution Step : Add the final, most concentrated DMSO aliquot to the aqueous buffer while vortexing or mixing to facilitate rapid dispersion and minimize localized high concentrations that can trigger precipitation.

-

Vehicle Control : Always prepare a vehicle control containing the same final concentration of DMSO used in the experimental samples to account for any effects of the solvent on the biological system.[9]

Visualization of the Stock Preparation Workflow

The following diagram illustrates the key steps in preparing a validated stock solution.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. (3S,4S)-4-(1-piperidinyl)-3-pyrrolidinol dihydrochloride [cymitquimica.com]

- 3. 1390655-00-1|Trans-4-(1-piperidinyl)-3-pyrrolidinol dihydrochloride|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. phytotechlab.com [phytotechlab.com]

- 6. bitesizebio.com [bitesizebio.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. researchgate.net [researchgate.net]

- 10. peptide.com [peptide.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. lobachemie.com [lobachemie.com]

- 17. researchgate.net [researchgate.net]

Application Note: trans-4-(1-Piperidinyl)-3-pyrrolidinol as a Privileged Scaffold for Histamine H3 Receptor Antagonists in Neuroscience

Executive Summary

In modern neuroscience and neuropharmacology, the development of cognitive enhancers and wake-promoting agents has heavily focused on the Histamine H3 Receptor (H3R). Early H3R antagonists relied on imidazole-based structures, which suffered from severe pharmacokinetic liabilities, including poor blood-brain barrier (BBB) penetration and off-target Cytochrome P450 (CYP450) inhibition.